molecular formula C11H17NO4 B2872841 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 303752-38-7

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2872841
CAS No.: 303752-38-7
M. Wt: 227.26
InChI Key: CKXLBAVWWJDBHS-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid is a fascinating compound known for its unique bicyclic structure and versatile functional groups. This structure combines stability and reactivity, making it a valuable target in synthetic chemistry and various applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes involves starting from bicyclo[1.1.1]pentane, which undergoes functionalization at specific positions. The tert-butoxycarbonyl (Boc) group is often introduced via standard amine protection strategies using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxylic acid group can be introduced through oxidation reactions or functional group transformations.

Industrial Production Methods: Industrial production methods might involve multi-step processes designed for scalability. High-pressure reactions, catalytic hydrogenation, and other advanced techniques can be employed to ensure high yield and purity of the final compound. These methods require rigorous optimization to meet the standards for pharmaceutical or commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions including substitution, addition, and sometimes reduction. Substitution reactions can occur at the nitrogen or carbon atoms, where common reagents include nucleophiles or electrophiles.

Common Reagents and Conditions:
  • Oxidation: Mild oxidants like potassium permanganate or chromium-based reagents.

  • Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

  • Substitution: Halides like bromine or chlorine in the presence of a base.

Major Products: The reaction outcomes depend on the conditions and reagents used. For instance, substitution at the nitrogen may lead to different amide derivatives, while oxidation reactions typically yield carboxylic acids or derivatives thereof.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its stable bicyclic structure allows it to be a versatile intermediate in organic synthesis.

Biology and Medicine: In biology and medicine, the compound can act as a scaffold for drug development. Its functional groups enable it to bind with various biological targets, making it a potential candidate for pharmaceuticals.

Industry: In industrial applications, the compound's stability and reactivity make it useful in the development of advanced materials. It can be incorporated into polymers or used as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action varies depending on its application. In pharmaceuticals, it may act by binding to specific proteins or enzymes, altering their activity. The molecular targets can include various receptors or transport proteins, and the pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds:

  • Bicyclo[1.1.1]pentane derivatives

  • 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness: What sets 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid apart is its tert-butoxycarbonyl protection group, which offers enhanced stability and modifiability. This makes it more versatile compared to its simpler analogs, which might lack the stability required for specific applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11-4-10(5-11,6-11)7(13)14/h4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLBAVWWJDBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303752-38-7
Record name 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
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